molecular formula C12H21NO3 B6236364 tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 1781110-61-9

tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B6236364
CAS No.: 1781110-61-9
M. Wt: 227.3
InChI Key:
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Description

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(hydroxymethyl)-4-azaspiro[24]heptane-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable scaffold for developing new therapeutic agents.

Industry

In industry, tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with tert-butyl ester groups, such as tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate and tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]octane-4-carboxylate.

Uniqueness

What sets tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

1781110-61-9

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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